molecular formula F6KTa B3040435 Potassium hexafluorotantalate CAS No. 20137-53-5

Potassium hexafluorotantalate

Cat. No.: B3040435
CAS No.: 20137-53-5
M. Wt: 334.037 g/mol
InChI Key: APLLYCDGAWQGRK-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Inorganic Fluoride (B91410) Compounds

In the broader context of inorganic fluoride compounds, potassium hexafluorotantalate holds significant importance, primarily due to its role as a precursor in tantalum metallurgy. The industrial production of tantalum metal heavily relies on the reduction of this compound. wikipedia.org This process, often carried out via molten salt electrolysis or metallothermic reduction using sodium, allows for the creation of high-purity tantalum powder. researchgate.netsamaterials.comysxbcn.com This powder is essential for manufacturing electronic components, particularly high-performance capacitors, and for creating tantalum alloys used in aerospace and biomedical applications. researchgate.netresearchgate.net

The significance of this compound also stems from the historical Marignac process, which utilized the differing solubilities of this compound and potassium oxypentafluoroniobate monohydrate to achieve the challenging separation of tantalum and niobium. scirp.org Although largely replaced by solvent extraction methods, this process highlights the crucial role of fluoride complexes in extractive metallurgy. scirp.orgwikipedia.org

Furthermore, like other complex fluorides such as potassium hexafluorotitanate (K₂TiF₆), which is used in producing high-performance ceramics and as a catalyst, this compound is a subject of research for advanced materials applications. pmarketresearch.comfishersci.co.ukmultichemexports.com

Historical Overview of Tantalum Fluoride Chemistry Research

The history of tantalum fluoride chemistry is intrinsically linked to the discovery and separation of tantalum itself. In 1802, Anders Gustav Ekeberg discovered tantalum but for decades, it was confused with the element columbium (now known as niobium) due to their remarkable chemical similarities. hwn-titan.comtanb.org

A pivotal breakthrough came in 1866 from the Swiss chemist Jean Charles Galissard de Marignac. scirp.orghwn-titan.cominstitut-seltene-erden.de He developed a method for fractional crystallization that successfully separated tantalum from niobium. scirp.orgwikipedia.org This process was based on the difference in solubility between their respective complex potassium fluoride salts. Tantalum forms the slightly soluble this compound (K₂TaF₇), while niobium forms the more soluble potassium oxypentafluoroniobate monohydrate (K₂[NbOF₅]·H₂O). scirp.orgtanb.org This discovery was a cornerstone of tantalum production for many years.

Early research also focused on producing the elemental form of tantalum. In 1864, de Marignac was the first to produce metallic tantalum by reducing tantalum chloride with hydrogen. resourcecapitalfunds.com Jöns Jakob Berzelius had produced impure tantalum earlier in 1824 by reducing this compound with potassium. hwn-titan.com The first relatively pure, ductile tantalum metal was produced by Werner von Bolton in 1903. resourcecapitalfunds.com The industrial-scale production of tantalum powder using sodium to reduce this compound was developed in the 1950s. ysxbcn.com

Scope and Objectives of Current Academic Inquiry on this compound

Modern research on this compound continues to explore its fundamental properties and expand its applications. A significant area of inquiry is the optimization of tantalum production. Researchers are investigating methods to improve the efficiency and control of the metallothermic reduction process to produce tantalum powders with specific characteristics, such as uniform particle size and high purity, for applications like high-capacitance capacitors. researchgate.netresearchgate.neturv.cat

Another key objective is its use in molten salt electrochemistry for the direct production of tantalum metal and its alloys. geeksforgeeks.org This includes studying the electrochemical behavior of the [TaF₇]²⁻ anion in various molten salt systems to develop more efficient and environmentally friendly extraction and refining processes.

Furthermore, there is growing interest in using this compound as a precursor for synthesizing novel tantalum-based materials. This includes the preparation of tantalum oxides, nitrides, and carbides with specific morphologies and properties for applications in electronics, photocatalysis, and wear-resistant coatings. ysxbcn.comresearchgate.net For instance, research is being conducted on the synthesis of tantalum nitride nanopowder through homogeneous reactions involving this compound. ysxbcn.com The development of new, milder, and more scalable methods for creating soluble tantalum fluoride complexes from tantalum oxides is also an active area of research, aiming to facilitate the synthesis of diverse coordination and organometallic tantalum compounds. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula K₂[TaF₇]
Molar Mass 392.13 g/mol
Appearance White solid, crystalline powder
Density 4.56 g/mL at 25 °C
Melting Point 630 to 820 °C

| Solubility in Water | 0.5 g/100 mL (15 °C) |

Source: wikipedia.org

Table 2: Timeline of Key Discoveries in Tantalum Fluoride Chemistry

Year Discovery Researcher(s) Significance
1802 Discovery of Tantalum Anders Gustav Ekeberg Identified a new element that resisted attack by acids. tanb.org
1864 First production of metallic tantalum Jean Charles Galissard de Marignac Reduced tantalum chloride with hydrogen to obtain the metal. resourcecapitalfunds.com
1866 Separation of Tantalum and Niobium Jean Charles Galissard de Marignac Developed the fractional crystallization method using potassium fluoride salts (K₂TaF₇ and K₂[NbOF₅]·H₂O). scirp.orgwikipedia.orgtanb.org
1903 Production of pure, ductile tantalum Werner von Bolton Enabled the use of tantalum in applications like light bulb filaments. resourcecapitalfunds.com

| 1950s | Development of industrial tantalum powder production | Hellier and Martin | Established the sodium reduction of this compound as a large-scale production method. ysxbcn.com |

Properties

IUPAC Name

potassium;hexafluorotantalum(1-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLYCDGAWQGRK-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Ta-](F)(F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6KTa
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.0366 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Potassium Hexafluorotantalate

Wet Chemical Synthesis Approaches for Hexafluorotantalate Formation

Wet chemical methods are common for the industrial production of potassium hexafluorotantalate. These processes utilize aqueous solutions, most notably hydrofluoric acid (HF), to dissolve tantalum-containing raw materials. A primary industrial route begins with the leaching of tantalum ores, such as tantalite or columbite, with hydrofluoric acid. This process forms water-soluble hydrogen fluorotantalate.

A critical factor in this synthesis is the concentration of hydrofluoric acid. While solutions with HF concentrations below 42% tend to yield potassium heptafluorotantalate (K₂TaF₇), higher concentrations of HF favor the formation of this compound (KTaF₆). wikipedia.org After the initial digestion of the ore and removal of impurities, a potassium salt, such as potassium fluoride (B91410) (KF), is introduced to the fluorotantalic acid solution to precipitate the desired this compound.

An alternative laboratory-scale wet method involves the use of tantalum pentachloride (TaCl₅) as the starting material. This compound can be dissolved in a hydrofluoric acid solution, and upon the addition of potassium fluoride, this compound precipitates. wikipedia.org

Reactants Products Synthesis Type
Tantalum Pentoxide (Ta₂O₅), Hydrofluoric Acid (HF), Potassium Fluoride (KF)This compound (KTaF₆), Water (H₂O)Wet Chemical
Tantalum Pentachloride (TaCl₅), Hydrofluoric Acid (HF), Potassium Fluoride (KF)This compound (KTaF₆), Hydrochloric Acid (HCl)Wet Chemical

Anhydrous Preparation Pathways for High Purity this compound

Anhydrous, or dry, methods provide an alternative route to this compound, avoiding the use of aqueous solutions. A notable anhydrous method is the solid-state reaction between tantalum pentoxide (Ta₂O₅) and potassium bifluoride (KHF₂). wikipedia.org This reaction is typically carried out at elevated temperatures, leading to the formation of this compound.

Another high-temperature approach involves the thermal decomposition of a precursor material. google.com In this method, raw materials such as tantalum pentoxide, potassium fluoride, and ammonium (B1175870) bifluoride are thoroughly ground, sometimes with a small amount of a non-aqueous solvent like methanol (B129727) or ethanol (B145695) to ensure intimate mixing. google.com After drying, this precursor mixture is roasted at a specific temperature, for instance, 200°C, to yield the final KTaF₇ product, though variations in stoichiometry could potentially be adapted for KTaF₆. google.com These methods are often favored for producing high-purity materials as they can minimize the incorporation of water and reduce hydrolysis byproducts.

Reactants Products Synthesis Type
Tantalum Pentoxide (Ta₂O₅), Potassium Bifluoride (KHF₂)This compound (KTaF₆), Potassium Fluoride (KF), Water (H₂O)Anhydrous
Tantalum Pentoxide (Ta₂O₅), Potassium Fluoride (KF), Ammonium Bifluoride (NH₄HF₂)Potassium Fluorotantalate, Ammonia (NH₃), Water (H₂O)Anhydrous (Thermal Decomposition)

Exploration of Novel and Green Synthetic Routes for Fluorotantalates

In line with the principles of green chemistry, research is moving towards developing more environmentally benign and safer synthetic methods for producing fluorine compounds. A major drawback of traditional methods for synthesizing fluorotantalates is the reliance on highly corrosive and hazardous hydrofluoric acid. wikipedia.org

Novel approaches aim to bypass the direct use of HF. One such strategy is mechanochemical synthesis, which uses mechanical energy to drive chemical reactions. For instance, a one-step mechanochemical reaction has been developed to convert fluorspar (CaF₂), the primary source of fluorine, into various alkali metal fluorides without generating HF as an intermediate. nih.gov This involves milling the fluorspar with alkali metal hydroxides or carbonates and a sequestering agent like titanium dioxide. nih.gov While not yet specifically demonstrated for fluorotantalates, this principle of activating a solid fluoride source could be a future pathway.

Crystallization and Purification Techniques for this compound

The purity of this compound is crucial for its application in producing high-grade tantalum metal. Therefore, crystallization and purification are critical final steps in its synthesis. Recrystallization is a primary technique used to enhance the purity and obtain crystals of a desired size.

A common issue during the synthesis and recrystallization from aqueous solutions is hydrolysis, which can lead to the formation of potassium oxyfluorotantalate impurities. wikipedia.org To suppress this, a small excess of hydrofluoric acid is often added to the crystallization medium. wikipedia.org

A more advanced purification method involves a two-step process where crude potassium fluorotantalate is first precipitated and then subjected to recrystallization from a specific solvent mixture. google.com Research has shown that a recrystallization solvent composed of an aqueous solution containing both hydrochloric acid and hydrofluoric acid can be effective. google.com The process involves dissolving the crude crystals in the heated solvent (e.g., above 60°C) and then cooling the solution at a controlled rate (e.g., less than 15°C/hour) to precipitate purified crystals. google.com The resulting crystals are then filtered, washed with pure water to remove any remaining mother liquor and soluble impurities, and finally dried. google.comresearchgate.net

Technique Purpose Key Parameters
RecrystallizationEnhance purity and control crystal sizeSolvent (e.g., water with HF/HCl), controlled cooling rate google.com
Addition of excess HFPrevent hydrolysis and formation of oxyfluorotantalate impurities wikipedia.orgControlled concentration of free HF in solution
WashingRemove mother liquor and soluble impuritiesWash solvent (e.g., deionized water), temperature
DryingRemove residual moisture from the final productTemperature (e.g., 180°C), duration google.com

Structural Elucidation and Crystallographic Studies of Potassium Hexafluorotantalate

Crystal Structure Determination and Refinement (e.g., X-ray Diffraction)

The primary method for determining the crystal structure of potassium heptafluorotantalate is single-crystal X-ray diffraction. researchgate.net This technique allows for the precise measurement of the unit cell dimensions and the positions of the individual atoms within the crystal lattice.

The commonly encountered form, α-K₂TaF₇, crystallizes in the monoclinic system with the space group P2₁/c. wikipedia.org Upon heating, it undergoes a phase transition to a high-temperature β-polymorph. wikipedia.orgresearchgate.net

Detailed crystallographic studies have been conducted on the β-form at elevated temperatures. A study at 509 K (236 °C) determined that β-K₂TaF₇ crystallizes in the orthorhombic space group Pnma. researchgate.net The refinement of the X-ray diffraction data provided precise cell parameters and atomic coordinates, confirming the structure consists of discrete potassium (K⁺) cations and heptafluorotantalate (TaF₇²⁻) anions. researchgate.net

Crystallographic Data for β-Potassium Heptafluorotantalate (β-K₂TaF₇) at 509 K researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)9.8155 (15)
b (Å)5.8212 (8)
c (Å)12.0041 (18)
Volume (ų)685.89 (17)
Z (Formula units per cell)4
Calculated Density (Mg m⁻³)3.798

Polymorphism and Phase Transition Phenomena in Hexafluorotantalate Systems

Potassium heptafluorotantalate is known to exhibit at least two polymorphic forms, designated as α-K₂TaF₇ and β-K₂TaF₇. wikipedia.org The α-form is the stable phase at room temperature. wikipedia.org

A reversible phase transition occurs at elevated temperatures. The monoclinic α-phase transforms into the orthorhombic β-phase at temperatures above 230 °C (503 K). wikipedia.org This transition from the α to the β form was observed during a single-crystal X-ray diffraction study conducted at 509 K. researchgate.net The structural change involves a rearrangement of the constituent ions into a higher symmetry crystal system.

Coordination Environment and Geometrical Analysis of the Hexafluorotantalate Anion

In both the α and β polymorphs, the tantalum atom is seven-coordinate, forming the complex [TaF₇]²⁻ anion. wikipedia.org The coordination geometry of this anion can be described as a monocapped trigonal prism. wikipedia.org In this arrangement, six fluorine atoms form a trigonal prism around the central tantalum atom, with the seventh fluorine atom "capping" one of the rectangular faces of the prism. wikipedia.org

Influence of Cationic Interactions on Crystal Packing in Fluorotantalates

The crystal structure of potassium heptafluorotantalate is composed of [TaF₇]²⁻ anions interconnected by potassium (K⁺) cations. wikipedia.org These electrostatic interactions between the cations and anions are the primary forces governing the crystal packing.

The coordination number of the potassium cations changes during the polymorphic transition.

In the low-temperature α-phase , the potassium atoms are 9-coordinated, surrounded by nine fluorine atoms in what can be described as a distorted monocapped square prismatic arrangement. wikipedia.org

In the high-temperature β-phase , the potassium atoms occupy two distinct crystallographic environments. wikipedia.org One set of K⁺ ions is coordinated to eleven fluorine atoms, while the other is coordinated to eight fluorine atoms. wikipedia.org

The specific K-F distances for the two independent K⁺ cations in the β-polymorph have been determined, with one site showing distances between 2.740(17) Å and 2.979(10) Å, and the other showing distances from 2.989(17) Å to 3.15(5) Å. researchgate.net This demonstrates how the size and charge of the potassium cation influence the packing arrangement and the coordination environments in the different polymorphic forms of the crystal.

Spectroscopic and Advanced Characterization of Potassium Hexafluorotantalate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its molecular vibrations. edinst.com These two techniques are complementary, governed by different selection rules. For a vibration to be IR active, there must be a change in the molecule's dipole moment. edinst.com Conversely, a change in the molecule's polarizability is required for a vibration to be Raman active. edinst.com In centrosymmetric molecules, vibrations that are Raman active are often IR inactive, and vice-versa.

In the context of potassium hexafluorotantalate (K₂TaF₆), the fundamental vibrations of the hexafluorotantalate ([TaF₆]²⁻) anion are of primary interest. While specific detailed spectral data for K₂TaF₆ is not abundant in the provided results, the principles can be understood by analogy to similar hexafluoro (B1673141) complexes like K₂SiF₆ and K₂TiF₆. nih.gov For an octahedral [MX₆]ⁿ⁻ ion, there are six fundamental modes of vibration. The analysis of the IR and Raman spectra allows for the assignment of these vibrational frequencies.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the [TaF₆]²⁻ anion, confirming its structure and providing insights into the bonding environment within the crystal lattice. unipd.it

Table 1: General Vibrational Modes for Octahedral [MX₆]ⁿ⁻ Ions

Vibrational Mode Description Raman Activity IR Activity
ν₁ Symmetric Stretch (A₁g) Active Inactive
ν₂ Asymmetric Stretch (E_g) Active Inactive
ν₃ Asymmetric Stretch (F₁u) Inactive Active
ν₄ Bending (F₁u) Inactive Active
ν₅ Bending (F₂g) Active Inactive

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorotantalate Species

Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable technique for probing the local atomic environment in solid materials. wikipedia.orgresearchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by interactions such as dipolar coupling, chemical shift anisotropy, and quadrupolar interactions. wikipedia.orgnih.gov This makes ssNMR particularly powerful for characterizing the structure of crystalline and non-crystalline solids. researchgate.net

For fluorotantalate species like the [TaF₆]²⁻ anion in this compound, ¹⁹F ssNMR is the most relevant NMR experiment. The ¹⁹F nucleus is a spin-1/2 nucleus with a high gyromagnetic ratio and 100% natural abundance, making it highly amenable to NMR studies.

The ¹⁹F ssNMR spectrum of K₂TaF₆ would provide information on:

Chemical Shift: The isotropic chemical shift gives information about the electronic environment around the fluorine atoms. Different crystallographic sites for the fluorine atoms would result in distinct resonance peaks.

Chemical Shift Anisotropy (CSA): The CSA provides information about the three-dimensional electronic shielding around the fluorine nuclei, offering insights into the symmetry of the local environment.

Dipolar Coupling: Through-space dipolar couplings between neighboring ¹⁹F nuclei and between ¹⁹F and other nuclei (like ³⁹K or ¹⁸¹Ta) can provide information on internuclear distances.

Techniques like Magic Angle Spinning (MAS) are routinely employed in ssNMR to average out anisotropic interactions, leading to sharper and more resolved spectra. wikipedia.orgnih.gov Cross-polarization (CP) techniques can be used to enhance the signal of less sensitive nuclei by transferring polarization from more abundant or sensitive nuclei. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twbris.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (K₂TaF₆), an XPS analysis would involve acquiring survey scans to identify all the elements present on the surface (Potassium, Tantalum, Fluorine, and any adventitious carbon or oxygen). High-resolution spectra of the K 2p, Ta 4f, and F 1s regions would then be collected to determine the chemical states and quantify the elemental composition.

Table 2: Expected XPS Binding Energies for K₂TaF₆

Element Orbital Expected Binding Energy (eV) Notes
Potassium K 2p₃/₂ ~294.4 The K 2p peak shows distinct spin-orbit splitting. thermofisher.com
Tantalum Ta 4f₇/₂ ~26-27 Binding energy is characteristic of the +5 oxidation state.
Fluorine F 1s ~685 Typical binding energy for a metal fluoride (B91410).

The stoichiometry of the surface can be determined from the integrated peak areas after applying appropriate sensitivity factors. XPS is also invaluable for detecting surface impurities or changes in surface chemistry due to processing or environmental exposure.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for visualizing the morphology and nanostructure of materials at high resolution. nih.gov

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a sample. In the analysis of this compound powders or crystals, SEM would be used to:

Observe the crystal habit and morphology (e.g., cubic, prismatic).

Determine the particle size distribution.

Examine surface features, such as steps, kinks, and defects.

Assess the degree of agglomeration of particles.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is used to investigate the internal structure of a material. nih.gov For this compound, TEM analysis could reveal:

The presence of dislocations, stacking faults, and other crystalline defects.

The crystal structure through selected area electron diffraction (SAED) patterns.

The elemental composition at the nanoscale when coupled with Energy-Dispersive X-ray Spectroscopy (EDS).

Lattice fringes, providing direct visualization of the crystallographic planes.

Sample preparation is a critical aspect of both SEM and TEM. nih.gov For SEM, the powder can be mounted on a stub, while for TEM, the sample must be thin enough to be electron-transparent, often requiring techniques like crushing the crystals and depositing them on a carbon-coated grid.

Thermal Analysis (e.g., DSC, TGA) for Stability and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. universallab.org The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. universallab.orgscribd.com A TGA curve of this compound would indicate the temperature at which it begins to decompose and the mass loss associated with this decomposition. The stability of the compound in different atmospheres (e.g., inert like nitrogen, or reactive like air) can be assessed. usda.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. universallab.org DSC is used to detect thermal events such as:

Phase Transitions: Solid-solid phase transitions would appear as endothermic or exothermic peaks.

Melting: The melting of K₂TaF₆ would be observed as a sharp endothermic peak, providing its melting point.

Decomposition: Decomposition is typically an exothermic process, although some decomposition steps can be endothermic. researchgate.net

By combining TGA and DSC, a comprehensive understanding of the thermal stability and decomposition pathway of this compound can be obtained. For example, a mass loss in the TGA curve corresponding to an exothermic peak in the DSC curve would strongly indicate a decomposition event. The kinetic parameters of the decomposition can also be determined by performing experiments at different heating rates. bibliotekanauki.pl

Table 3: Summary of Thermal Analysis Techniques

Technique Primary Measurement Key Information Obtained
Thermogravimetric Analysis (TGA) Mass Change Decomposition Temperatures, Thermal Stability, Composition of Multi-component Systems. universallab.org

Table of Mentioned Compounds

Compound Name
This compound
Potassium hexafluorosilicate
Potassium hexafluorotitanate
Potassium
Tantalum
Fluorine
Carbon

Theoretical Investigations of Potassium Hexafluorotantalate Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Hexafluorotantalates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied in chemistry and materials science to predict and interpret the behavior of complex systems at the atomic level. wikipedia.org For hexafluorotantalates, DFT calculations provide a detailed picture of the electronic distribution and the nature of the chemical bonds.

Furthermore, DFT allows for the analysis of charge distribution within the hexafluorotantalate anion. By calculating the partial charges on the tantalum and fluorine atoms, researchers can quantify the ionic character of the Ta-F bonds. These studies typically show a significant degree of charge transfer from the tantalum atom to the more electronegative fluorine atoms, indicating a highly polar covalent bond.

The application of DFT is not limited to isolated anions but can also be extended to model the crystalline structure of potassium hexafluorotantalate. In these calculations, the periodic nature of the crystal lattice is taken into account to determine the electronic band structure and the density of states (DOS). researchgate.net This provides a theoretical framework for understanding the material's properties, such as its insulating or semiconducting nature. The band structure reveals the energy levels that electrons can occupy, while the DOS indicates the number of available electronic states at each energy level. researchgate.net

Recent advancements in DFT methods, including the use of improved functionals, allow for a more accurate description of electron correlation effects, which are crucial for systems containing transition metals like tantalum. pitt.eduuci.edu These advanced calculations provide a deeper understanding of the subtle electronic effects that govern the properties and reactivity of hexafluorotantalates.

Computational Modeling of Reaction Mechanisms and Energetic Profiles

Computational chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions. smu.edu For this compound, these methods are used to model its formation, decomposition, and reactions with other chemical species. By mapping the potential energy surface (PES) of a reaction, computational models can identify the most likely reaction pathways, including the structures of transition states and intermediates. jocpr.com

For instance, the formation of this compound from tantalum pentoxide (Ta₂O₅) and potassium bifluoride (KHF₂) in hydrofluoric acid can be modeled to understand the stepwise process of oxide conversion to the hexafluorotantalate anion. These models can elucidate the role of the solvent and the intermediates involved in the reaction.

Similarly, the thermal decomposition of KTaF₆ can be investigated computationally. By calculating the energetic profiles for different decomposition pathways, it is possible to predict the decomposition products and the temperatures at which these processes become significant. This information is crucial for applications where the material is subjected to high temperatures.

Computational models can also be used to study the reactivity of the [TaF₆]⁻ anion with various reagents. For example, the reduction of hexafluorotantalate to tantalum metal is a key step in the production of high-purity tantalum. Computational studies can model the electron transfer processes and the interaction of the anion with reducing agents, providing insights into the efficiency and mechanism of the reduction.

The table below summarizes key energetic parameters that can be obtained from computational modeling of reactions involving hexafluorotantalates.

ParameterDescriptionSignificance
Enthalpy of Formation (ΔHf) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Indicates the thermodynamic stability of the compound.
Activation Energy (Ea) The minimum energy required for a reaction to occur. It is the energy barrier that must be overcome.Determines the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction.
Reaction Energy (ΔErxn) The difference in energy between the products and the reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy).
Gibbs Free Energy of Reaction (ΔGrxn) The maximum amount of non-expansion work that can be extracted from a closed system.Determines the spontaneity of a reaction at constant temperature and pressure.

This table provides a conceptual overview of parameters obtainable through computational modeling.

By leveraging these computational tools, researchers can gain a detailed, atomistic understanding of the chemical transformations involving this compound, complementing and guiding experimental studies.

Molecular Dynamics Simulations for Understanding Dynamic Behavior of Fluorotantalate Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the dynamic behavior of systems like molten salts and solutions containing fluorotantalate ions. mdpi.comnih.gov MD simulations provide a time-resolved picture of the system's evolution, offering insights into structural arrangements, transport properties, and the influence of the environment on the ionic species.

In a typical MD simulation of a molten fluorotantalate system, the forces between all atoms are calculated based on a predefined potential energy function. nih.gov Newton's equations of motion are then solved numerically to predict the trajectory of each atom over a series of small time steps. nih.gov For more accurate descriptions, first-principles or ab initio molecular dynamics (AIMD) can be employed, where the forces are calculated on-the-fly using quantum mechanical methods like DFT. rsc.org

One of the key applications of MD simulations in the context of fluorotantalates is the study of the structure of the molten salt. Simulations can reveal the local coordination environment around the tantalum ions, providing information on the average number of fluoride (B91410) ions in the first coordination shell and the distribution of Ta-F bond distances and angles. This is crucial for understanding the nature of the complex ions present in the melt, which may differ from the [TaF₆]⁻ anion found in the solid state. For example, simulations can show the presence of other species like [TaF₇]²⁻ or [TaF₈]³⁻ and the dynamics of fluoride exchange between these complexes.

Transport properties such as diffusion coefficients and ionic conductivity can also be calculated from MD trajectories. The mean square displacement (MSD) of the ions over time is used to determine their self-diffusion coefficients, which are important for understanding mass transport in the melt. The collective motion of the charged ions in response to an electric field can be analyzed to predict the ionic conductivity of the molten salt.

The table below illustrates the types of data that can be extracted from MD simulations of fluorotantalate systems.

PropertyDescriptionSignificance
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Provides information about the local structure and coordination numbers of ions in the liquid or molten state.
Diffusion Coefficient (D) A measure of the rate of random motion of particles in a fluid, driven by thermal energy.Quantifies the mobility of individual ions, which is crucial for understanding transport phenomena.
Ionic Conductivity (σ) A measure of a material's ability to conduct electricity through the movement of ions.A key property for electrochemical applications, such as in molten salt batteries or electrolysis.
Viscosity (η) A measure of a fluid's resistance to flow.Important for process design and engineering applications involving the handling of molten salts.

This table provides a conceptual overview of properties that can be determined from molecular dynamics simulations.

Furthermore, MD simulations can be used to study the interface between a molten fluorotantalate salt and a solid surface, such as an electrode. nih.gov These simulations are critical for understanding the structure of the electric double layer and the mechanisms of electrochemical reactions, which are central to the electrolytic production of tantalum metal. By providing a detailed, atomic-level view of the dynamic processes occurring in fluorotantalate systems, MD simulations offer invaluable insights that complement experimental investigations.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. jocpr.commdpi.comnih.gov For this compound, these calculations can provide theoretical spectra that aid in the analysis of experimental data and offer a deeper understanding of the molecule's vibrational and electronic transitions. nih.gov

The vibrational spectra, specifically infrared (IR) and Raman spectra, are among the most commonly calculated spectroscopic properties. nih.gov These techniques probe the vibrational modes of a molecule, which are the specific patterns of atomic motion. numberanalytics.com Quantum chemical methods, primarily DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.govnumberanalytics.com

The calculation of vibrational frequencies involves first optimizing the geometry of the molecule to find its minimum energy structure. jocpr.com Then, the second derivatives of the energy with respect to the atomic coordinates are computed to obtain the force constants. From the force constants, the vibrational frequencies and the normal modes of vibration can be determined. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching or bending of the Ta-F bonds.

The intensities of the IR and Raman peaks can also be predicted. IR intensities are related to the change in the molecule's dipole moment during a vibration, while Raman intensities depend on the change in its polarizability. nih.gov By comparing the calculated spectra with experimental ones, researchers can confirm the structure of the molecule and assign the observed spectral bands to specific vibrational modes. rsc.org

The table below shows a conceptual representation of how calculated vibrational frequencies can be correlated with experimental data for the [TaF₆]⁻ anion.

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Description
ν₁A₁g(Value)(Value)Symmetric Ta-F stretch (Raman active)
ν₂Eg(Value)(Value)Symmetric Ta-F bend (Raman active)
ν₃T₁u(Value)(Value)Asymmetric Ta-F stretch (IR active)
ν₄T₁u(Value)(Value)Asymmetric Ta-F bend (IR active)
ν₅T₂g(Value)(Value)Asymmetric Ta-F bend (Raman active)
ν₆T₂u(Value)(Value)Asymmetric Ta-F bend (Inactive)

This table is a conceptual illustration. Actual values would be derived from specific quantum chemical calculations and experimental measurements.

In addition to vibrational spectroscopy, quantum chemical methods can predict electronic spectra, such as UV-Vis absorption spectra. This involves calculating the energies of electronic transitions from the ground state to various excited states. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculated transition energies and oscillator strengths can be used to generate a theoretical absorption spectrum, which can help in understanding the electronic structure and photophysical properties of the compound.

By providing a direct link between the molecular structure and its spectroscopic signatures, quantum chemical calculations are an invaluable asset in the study of this compound and related compounds.

Electrochemical Behavior and Applications in Molten Salt Systems Involving Hexafluorotantalates

Electrodeposition Mechanisms of Tantalum from Hexafluorotantalate-Containing Molten Salts

The electrodeposition of tantalum from molten fluoride (B91410) salts containing K₂TaF₇ is a complex process influenced by the composition of the electrolyte and operating conditions. In these melts, tantalum exists predominantly as the heptafluorotantalate anion (TaF₇²⁻). The general consensus is that the reduction of Ta(V) to metallic tantalum is the primary cathodic reaction.

Ta(V) + 5e⁻ → Ta gncl.cn

However, the presence of other ions in the melt can introduce intermediate steps and competing reactions. For instance, in chloride-fluoride melts such as NaCl-KCl-K₂TaF₇, the reduction mechanism can become more complex. scispace.compsu.edu Some studies suggest a two-step reduction process in these systems, where Ta(V) is first reduced to a lower oxidation state before being reduced to metallic tantalum. researchgate.net The addition of fluoride ions, such as NaF, to these chloride-based melts can simplify the reaction back to a single-step reduction by stabilizing the TaF₇²⁻ complex. scispace.comresearchgate.net

The formation of insoluble intermediate compounds can also occur, particularly at more negative potentials, which can affect the quality and efficiency of the deposition. scispace.com The presence of oxide ions in the melt leads to the formation of oxofluoride species like TaOF₅²⁻ and TaO₂F₄³⁻, which are reduced at more negative potentials than the fluoride complexes. researchgate.net This can interfere with the direct deposition of tantalum metal.

The nucleation and growth of the tantalum deposit are also critical aspects of the mechanism. Chronoamperometric studies have indicated that the nucleation of tantalum on inert electrodes like tungsten can be instantaneous, meaning that all nucleation sites are activated simultaneously at the beginning of the electrolysis. gncl.cn The morphology of the deposit, whether it is dendritic, powdery, or a coherent coating, is highly dependent on factors like current density and the composition of the molten salt. osti.gov

Electrochemical Reduction Pathways and Kinetics of Tantalum Ions

The electrochemical reduction of tantalum ions from molten salts containing K₂TaF₇ has been extensively studied using various electrochemical techniques, including cyclic voltammetry, chronopotentiometry, and chronoamperometry. These studies provide insights into the reduction pathways and the kinetics of the process.

In purely fluoride melts, such as NaF-KF-K₂TaF₇, cyclic voltammetry typically shows a single, well-defined cathodic peak corresponding to the irreversible, diffusion-controlled, one-step reduction of Ta(V) to tantalum metal. gncl.cn The irreversibility of the reaction is a key kinetic feature.

In contrast, in chloride-fluoride melts like NaCl-KCl-K₂TaF₇, the electrochemical behavior can be more intricate. Some studies have reported a two-step reduction mechanism: researchgate.net

Ta(V) + ne⁻ → Ta(x) (where x is a lower oxidation state)

Ta(x) + (5-n)e⁻ → Ta

The addition of fluoride ions to these melts tends to simplify the process to a single-step reduction by forming more stable fluoride complexes. scispace.comresearchgate.net The presence of oxide ions introduces new reduction peaks corresponding to tantalum oxyfluoride complexes at more negative potentials. researchgate.net

The kinetics of the tantalum ion reduction are significantly influenced by diffusion. The diffusion coefficient of the Ta(V) species is a critical parameter that affects the rate of deposition. For example, in a NaF-KF-K₂TaF₇ system at 1073 K, the diffusion coefficient of Ta(V) was determined to be 4.126 × 10⁻⁵ cm²/s. gncl.cn In NaCl-KCl-K₂TaF₇ melts at 720°C, the diffusion coefficient of the Ta(V) complex was found to be approximately 2 × 10⁻⁵ cm²/s. scispace.com

Table 1: Diffusion Coefficients of Ta(V) in Different Molten Salt Systems

Molten Salt SystemTemperature (K)Diffusion Coefficient (cm²/s)Source
NaF-KF-K₂TaF₇10734.126 × 10⁻⁵ gncl.cn
NaCl-KCl-K₂TaF₇9932 × 10⁻⁵ scispace.com
NaCl-KCl-K₂TaF₇10737.488 × 10⁻⁵ gncl.cn

The nucleation mode is another important kinetic aspect. Chronoamperometry has been used to determine that in some systems, the nucleation of tantalum on the cathode is instantaneous, which influences the initial stages of deposit growth. gncl.cnresearchgate.net

Influence of Electrolyte Composition and Temperature on Electrodeposition Efficiency

The efficiency and quality of tantalum electrodeposition are highly sensitive to the composition of the molten salt electrolyte and the operating temperature.

Electrolyte Composition:

Fluoride vs. Chloride-Fluoride Melts: Purely fluoride melts are often preferred as they promote a direct, single-step reduction of Ta(V), leading to higher current efficiencies. gncl.cnpsu.edu In chloride-fluoride melts, the presence of chloride ions can lead to more complex reduction pathways and the formation of less stable tantalum complexes, potentially lowering efficiency. scispace.comresearchgate.net

Role of Alkali Metal Fluorides: The addition of alkali metal fluorides like NaF or LiF to the electrolyte can significantly improve the quality of the tantalum deposit. scispace.compsu.edursc.org These additions can inhibit the formation of insoluble intermediate compounds and promote the formation of smooth, coherent coatings. scispace.com

Influence of Oxide Ions: The presence of oxide ions in the melt is generally detrimental to the electrodeposition of pure tantalum. researchgate.net Oxide ions react with TaF₇²⁻ to form oxyfluoride species (e.g., TaOF₅²⁻, TaO₂F₄³⁻), which are reduced at different potentials and can lead to the co-deposition of tantalum oxides or other undesirable phases. researchgate.netresearchgate.net

Concentration of K₂TaF₇: The concentration of potassium hexafluorotantalate in the melt affects the rate of deposition and the morphology of the deposit. Higher concentrations can lead to increased deposition rates but may also promote dendritic growth if not properly controlled. osti.gov

Temperature:

Effect on Kinetics: Increasing the temperature generally enhances the kinetics of the electrodeposition process. It increases the diffusion coefficient of the tantalum ions, reduces the viscosity of the melt, and can improve the conductivity of the electrolyte. gncl.cnpsu.edu

Impact on Deposit Morphology: Temperature plays a crucial role in determining the structure of the deposited tantalum. Higher temperatures can favor the formation of more crystalline and dense coatings. mdpi.com However, excessively high temperatures can also lead to increased corrosion of the equipment and potential loss of volatile components from the melt. scholaris.ca For instance, studies have shown that in the LiF-NaF-K₂TaF₇ system, a temperature of 800°C is optimal for obtaining good quality tantalum plating. psu.eduscribd.com

Table 2: Influence of Electrolyte Additives on Tantalum Electrodeposition

AdditiveEffect on ElectrodepositionReference(s)
Sodium Fluoride (NaF)Inhibits formation of insoluble compounds, improves deposit quality scispace.compsu.edu
Lithium Fluoride (LiF)Improves quality and adherence of the deposit rsc.org
Oxide Ions (e.g., Na₂O)Forms oxyfluoride species, interferes with pure Ta deposition researchgate.net

Development of Novel Molten Salt Systems for Tantalum and its Alloys

While traditional high-temperature fluoride and chloride-fluoride molten salts have been the mainstay for tantalum electrodeposition, research is ongoing to develop novel molten salt systems with improved properties and lower operating temperatures.

Ionic Liquids:

A significant area of development is the use of ionic liquids (ILs) as electrolytes for tantalum electrodeposition. scholaris.caund.eduarxiv.org ILs are salts that are liquid at or near room temperature and offer several potential advantages over high-temperature molten salts, including:

Lower Operating Temperatures: Tantalum deposition can be achieved at temperatures below 200°C, which reduces energy consumption and minimizes thermal damage to substrates. und.edu

Wider Electrochemical Window: Many ILs have a wide potential window, allowing for the deposition of highly electropositive metals like tantalum. unica.it

Tunable Properties: The physical and chemical properties of ILs can be tailored by changing the cation and anion, allowing for optimization of the electrolyte for specific applications.

Research has demonstrated the feasibility of electrodepositing tantalum from various ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([BMP]Tf₂N), containing tantalum fluoride (TaF₅). rsc.orgarxiv.org The addition of species like lithium fluoride (LiF) to these ionic liquid systems has been shown to improve the quality and adherence of the tantalum deposit. rsc.org

Alloy Electrodeposition:

Molten salt electrolysis is also a promising route for the production of tantalum alloys. By co-dissolving salts of different metals in the molten electrolyte, it is possible to co-deposit alloys with specific compositions and properties. For example, the electrodeposition of tantalum-silicon (Ta-Si) and tantalum-tungsten (Ta-W) alloys has been explored. elmattech.rucolab.ws

A method known as Multi-Anode Reactive Alloy Coating (MARC) has been developed for the electrodeposition of Ta-W alloys from a LiF-NaF-K₂TaF₇ melt. elmattech.ru This technique uses separate tantalum and tungsten anodes to control the concentration of each metal ion in the melt, allowing for the deposition of coatings with varying compositions. elmattech.ru

Table 3: Comparison of Molten Salt Systems for Tantalum Electrodeposition

Molten Salt SystemTypical Operating Temperature (°C)AdvantagesDisadvantagesReference(s)
High-Temperature Fluoride/Chloride-Fluoride Salts700 - 900Well-established process, high purity depositsHigh energy consumption, corrosive environment psu.eduustb.edu.cn
Ionic Liquids< 200Lower energy consumption, less corrosive, tunable propertiesOften lower current efficiency, potential for organic contamination und.eduarxiv.org

The development of these novel molten salt systems, including ionic liquids and electrolytes for alloy deposition, opens up new possibilities for the efficient and cost-effective production of tantalum and its alloys for a wide range of advanced applications.

Advanced Materials Applications of Potassium Hexafluorotantalate

Precursor in Tantalum Metal and Alloy Production

While the more commonly referenced precursor in the industrial production of tantalum metal is potassium heptafluorotantalate (K2TaF7), potassium hexafluorotantalate can also be involved in the process under specific conditions. The production of metallic tantalum often involves the reduction of a potassium fluorotantalate salt with an alkali metal, typically sodium, in a molten salt environment at high temperatures.

The primary route to tantalum metal involves the Marignac process, which historically utilized the fractional crystallization of potassium hexafluoroniobate and potassium heptafluorotantalate to separate niobium and tantalum. The resulting potassium heptafluorotantalate is then reduced. However, variations in the process can occur depending on the concentration of hydrofluoric acid. Solutions with lower concentrations of hydrofluoric acid (below about 42%) tend to precipitate K2[TaF7]. wikipedia.org

The reduction of the fluorotantalate complex to tantalum metal is a high-temperature electrochemical process. The fundamental reaction can be represented as:

K2TaF7 + 5Na → Ta + 5NaF + 2KF

This reaction is carried out at approximately 800 °C. wikipedia.org The resulting tantalum powder is then consolidated through processes like vacuum arc remelting or electron beam melting to produce high-purity tantalum metal for various applications, including electronics and superalloys.

Table 1: Comparison of Tantalum Precursors

FeatureThis compound (KTaF6)Potassium Heptafluorotantalate (K2TaF7)
Formation Condition Precipitates from solutions with HF concentration < 42% wikipedia.orgPrimary product in industrial tantalum extraction wikipedia.org
Primary Use Can be an intermediate in tantalum productionDirect precursor for metallic tantalum via sodium reduction wikipedia.org

Role in High-Performance Ceramic and Glass Manufacturing

Although less common than its titanium counterpart, potassium hexafluorotitanate, this compound can be utilized in the formulation of specialty ceramics and glasses. In these applications, it can act as a fluxing agent, lowering the melting point and viscosity of the mixture, which facilitates the manufacturing process. df-chemicals.com

The introduction of tantalum into a ceramic or glass matrix via this compound can impart desirable properties such as high refractive index, increased density, and improved chemical resistance. These characteristics are valuable in the production of high-performance optical lenses and other specialized glass products. The use of fluoride-containing compounds like this compound can also aid in the removal of impurities and enhance the transparency and uniformity of the final glass product. chemkraft.ir

In the realm of advanced ceramics, tantalum-containing compounds are used to create materials with exceptional hardness and refractory properties. For instance, tantalum carbide (TaC) is an extremely hard ceramic material. unige.ch While not a direct precursor in the same way as in metal production, the decomposition of this compound at high temperatures can be a source of tantalum for the in-situ formation of such ceramic phases within a composite material.

Integration into Functional Coatings and Thin Films

This compound is a candidate for use in the creation of functional coatings and thin films due to its ability to serve as a source of tantalum in various deposition processes. These coatings are sought after for their corrosion resistance, high dielectric constant, and biocompatibility, making them suitable for applications in the chemical, electronic, and medical industries. hwn-titan.com

One of the key functions of fluoride-containing compounds in surface treatment is the removal of native oxide layers on metal substrates. google.com This "activation" step is crucial for achieving strong adhesion and high quality in subsequent coating depositions. This compound, with a solubility of 6.0 x 10-2 mole/L in water at ambient conditions, can be used in preparative solutions for electroless plating or other surface modification techniques. google.com

The incorporation of tantalum into surface coatings can significantly enhance their protective properties. For instance, a thin layer of tantalum pentoxide (Ta2O5), which can be formed from tantalum precursors, provides excellent corrosion resistance. hwn-titan.com Furthermore, tantalum-based thin films are investigated for their use in electronic components like capacitors due to their high dielectric constant.

Table 2: Solubility of Fluoride (B91410) Preparative Agents for Coatings

Fluoride SourceExample PrecursorSolubility in Water (mole/L at ~25°C)
Hexafluorotitanates Potassium hexafluorotitanate6.0 x 10-2 google.com
Hexafluorozirconates Potassium hexafluorozirconate8.12 x 10-2 google.com
Hexafluorosilicates Potassium hexafluorosilicate7.6 x 10-3 google.com

Applications in Catalysis and Chemical Synthesis (e.g., as a fluoride source or activator)

This compound and related fluoro-complexes are explored for their roles in catalysis and chemical synthesis. These compounds can act as a source of fluoride ions or as activators for various chemical transformations.

In the realm of organic synthesis, related titanium compounds like potassium hexafluorotitanate have been demonstrated to be effective catalytic activators. For example, it has been used for the direct amidation of carboxylic acids. semanticscholar.orgresearchgate.netdntb.gov.ua While specific research on this compound in this exact role is less common, the chemical similarity suggests potential for analogous applications.

In industrial chemical processes, fluoride compounds are used as catalysts in a variety of reactions, including polymerization and isomerization. Potassium hexafluorotitanate, for example, is used as a catalyst for polypropylene (B1209903) synthesis. wikipedia.orghaihangchem.com The role of the hexafluorometallate complex can be to initiate polymerization or to modify the properties of the resulting polymer.

Furthermore, as a source of fluoride ions, this compound can be used in the synthesis of other inorganic or organic fluorinated compounds. multichemexports.com The controlled release of fluoride from the complex can be advantageous in certain synthetic routes where direct use of more aggressive fluorinating agents like hydrofluoric acid is undesirable.

Reactivity and Chemical Transformations of Potassium Hexafluorotantalate

Hydrolysis Reactions and Formation of Oxyfluorotantalates

Potassium hexafluorotantalate is susceptible to hydrolysis, a reaction with water that can lead to the formation of various oxyfluorotantalate species. The extent and products of hydrolysis are influenced by factors such as temperature and the concentration of hydrofluoric acid (HF) in the solution.

In aqueous solutions, particularly at elevated temperatures, this compound can hydrolyze to form potassium oxyfluorotantalates. For instance, boiling an aqueous solution of potassium heptafluorotantalate (K₂TaF₇), a related compound, yields potassium oxyfluorotantalate (K₂Ta₂O₃F₆), also known as "Marignac's salt". wikipedia.org To counteract this hydrolysis and prevent the co-precipitation of these oxyfluoride species, a slight excess of hydrofluoric acid is often added to the solution. wikipedia.org

The general equilibrium for the hydrolysis of a fluorotantalate species in the presence of water can be represented as:

TaF₇²⁻ + H₂O ⇌ [TaOF₅]²⁻ + 2HF

This equilibrium can be shifted by altering the concentration of HF. A lower concentration of HF favors the formation of oxyfluorotantalates.

Reactions with Other Inorganic Species

This compound can react with various inorganic species. For example, niobium and tantalum pentoxides react with bromine trifluoride to form hexafluoroniobates and hexafluorotantalates. researchgate.net These compounds, (BrF₂)NbF₆ and (BrF₂)TaF₆, act as acids in bromine trifluoride and can be neutralized by bromofluorides to yield hexafluoroniobates (MNbF₆) and hexafluorotantalates (MTaF₆), where M can be lithium, sodium, potassium, rubidium, or cesium. researchgate.net

Ligand Exchange and Substitution Reactions in Fluorotantalate Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uksavemyexams.com In fluorotantalate complexes, the fluoride (B91410) ligands can be substituted by other ligands, leading to the formation of new tantalum complexes. This process is a key strategy for synthesizing a diverse range of coordination and organometallic tantalum compounds. researchgate.net

The substitution can be partial or complete, depending on the reaction conditions and the nature of the incoming ligand. savemyexams.com The relative size of the ligands plays a significant role; if the incoming and outgoing ligands are of similar size, the coordination number and geometry of the complex are often retained. savemyexams.comchemistrystudent.com However, if the ligands have different sizes, changes in coordination number and geometry can occur. savemyexams.comchemistrystudent.com For example, the replacement of smaller water ligands with larger chloride ions often leads to a decrease in the coordination number. chemistrystudent.com

The mechanism of ligand substitution can vary. In many cases, it follows an associative pathway where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, before the original ligand detaches. libretexts.org This is common for square planar complexes. libretexts.org Conversely, a dissociative mechanism involves the initial departure of a ligand, creating a lower-coordination intermediate, which is then attacked by the incoming ligand. libretexts.org This is more typical for octahedral complexes. libretexts.org The stability of the resulting complex is a driving force for the reaction, with each substitution step having an associated stability constant. chemistrystudent.com

Thermal Decomposition Products and Pathways

For instance, potassium hexafluorotitanate is reported to be stable under normal conditions but can decompose upon heating, releasing toxic fluoride gas. made-in-china.com At temperatures above 500°C in the air, it gradually oxidizes to titanium dioxide. made-in-china.com Thermal decomposition of potassium hexafluorotitanate can also lead to the release of irritating gases and vapors, including hydrogen fluoride, metal oxides, and potassium oxides. fishersci.fifujifilm.com

Emerging Research Frontiers and Future Perspectives in Potassium Hexafluorotantalate Chemistry

Challenges in Synthesis and Characterization of Potassium Hexafluorotantalate

The synthesis and isolation of pure this compound present significant chemical challenges, primarily due to its close relationship with potassium heptafluorotantalate. The selective formation of one compound over the other is delicately balanced by reaction conditions.

Synthesis Challenges: The foremost challenge lies in controlling the concentration of hydrofluoric acid (HF) during the synthesis process. The solubility isotherm for potassium fluorotantalates in HF solutions reveals distinct crystallization fields for different species. epdf.pub Research has shown that potassium heptafluorotantalate (K₂TaF₇) precipitates from HF solutions with concentrations up to approximately 42%. epdf.pub However, in solutions with higher HF concentrations (above 42%), the equilibrium shifts, leading to the precipitation of this compound (KTaF₆). epdf.pub This sensitivity requires precise and rigorous control over acid concentration to prevent the co-precipitation of mixed-phase products, which would complicate purification.

This behavior is not unique to potassium salts; similar dependencies have been observed in other alkali metal systems. For instance, rubidium heptafluorotantalate (Rb₂TaF₇) can be recrystallized from dilute HF, but using a 33% HF solution results in the precipitation of rubidium hexafluorotantalate (RbTaF₆). epdf.pub The underlying mechanism can be understood in terms of Lewis acidity, where more acidic compounds exhibit greater stability in highly acidic media. epdf.pub Achieving the selective synthesis of KTaF₆ therefore hinges on maintaining a highly acidic environment, a condition that brings its own set of material handling and safety challenges.

Characterization Hurdles: The characterization of KTaF₆ is intrinsically linked to the challenges of its synthesis. The primary difficulty is confirming the phase purity and distinguishing the compound from K₂TaF₇ and other potential impurities like potassium oxyfluorotantalates. A multi-technique approach is essential for unambiguous identification.

Characterization Technique Purpose in KTaF₆ Analysis Potential Challenge
X-Ray Diffraction (XRD) To determine the crystalline structure and confirm the phase identity.Differentiating the KTaF₆ pattern from that of K₂TaF₇ or other fluorotantalate phases that may be present as impurities.
Vibrational Spectroscopy (IR & Raman) To identify the characteristic vibrational modes of the Ta-F bonds within the octahedral [TaF₆]⁻ anion.The spectra must be clearly resolved to distinguish from the modes of the [TaF₇]²⁻ anion or Ta-O bonds in oxyfluoride contaminants.
Elemental Analysis (e.g., ICP-AES) To verify the precise stoichiometric ratio of potassium, tantalum, and fluorine.Requires complete digestion of the highly stable fluorometallate complex without losing volatile fluorine species.
Thermal Analysis (TGA/DSC) To assess thermal stability and identify decomposition pathways.Deconvolution of thermal events if multiple phases are present in the sample.

Resolving these synthesis and characterization challenges is a fundamental step toward unlocking the technological potential of this compound.

Potential for Novel Material Development and Applications

While the traditional application of fluorotantalates is in the production of tantalum metal, the unique properties of KTaF₆ position it as a promising precursor for the development of advanced and novel materials. A particularly exciting frontier is the in-situ synthesis of tantalum-based composites within metal matrices.

This concept draws an analogy from the established use of potassium hexafluorotitanate (K₂TiF₆) in materials science. In aluminothermic reactions, K₂TiF₆ and potassium tetrafluoroborate (B81430) (KBF₄) are added to molten aluminum, leading to an in-situ reaction that forms titanium diboride (TiB₂) particles directly within the aluminum matrix. mdpi.comidosi.org This process creates aluminum-matrix composites with enhanced hardness, strength, and wear resistance.

Similarly, this compound could serve as a tantalum source for creating a new class of high-performance composites. By introducing KTaF₆ along with other salts into a molten metal, it is theoretically possible to synthesize ultra-hard ceramic phases like tantalum carbide (TaC) or tantalum boride (TaB₂) dispersed within a matrix.

Interactive Table: Potential In-Situ Composite Synthesis Using KTaF₆

Target Reinforcement Proposed Precursors Potential Matrix Metal Potential Applications
Tantalum Diboride (TaB₂)KTaF₆ + KBF₄Aluminum, Nickel, SteelCutting tools, wear-resistant coatings, armor
Tantalum Carbide (TaC)KTaF₆ + Carbon SourceIron, Cobalt, NickelHigh-temperature alloys, jet engine components
Tantalum Silicide (TaSi₂)KTaF₆ + Silicon SourceMolybdenum, TitaniumHigh-temperature oxidation-resistant coatings

Beyond composites, KTaF₆ could be a valuable precursor in other areas of materials science. Its controlled decomposition could be utilized in chemical vapor deposition (CVD) or as a flux in the synthesis of complex tantalum oxide single crystals for electronic or optical applications. The exploration of these pathways represents a significant opportunity for creating materials with tailored properties for demanding technological environments. cern.cheuropa.eu

Interdisciplinary Research Opportunities in Fluorotantalate Chemistry

The advancement of this compound chemistry is not confined to the domain of inorganic synthesis. Its future development is deeply intertwined with collaborative, interdisciplinary research that bridges multiple scientific and engineering fields. cardiff.ac.uked.ac.uk Tackling the complex challenges and opportunities requires a convergence of expertise. ugent.be

Materials Science & Engineering: The most immediate link is with materials science. univie.ac.at Developing the novel composites described previously requires collaboration between inorganic chemists, metallurgists, and materials scientists to control the in-situ reactions, characterize the resulting microstructures, and test the mechanical and thermal properties of the new materials. mdpi.com

Chemical & Process Engineering: The traditional reliance on hazardous hydrofluoric acid for fluorotantalate synthesis necessitates input from chemical engineers. prometia.eu Interdisciplinary teams are essential for designing safer, more efficient, and scalable production reactors. Furthermore, developing and optimizing alternative, HF-free extraction and recycling processes for tantalum is a key area where chemists and engineers must work together. springerprofessional.dewhiterose.ac.uk

Computational Chemistry & Theoretical Modeling: The complex equilibria in HF-Ta-K systems are ripe for theoretical investigation. epdf.pub Computational chemists can develop models to predict the stability of different fluorotantalate and oxyfluorotantalate species in solution, calculate spectroscopic signatures to aid in characterization, and simulate reaction pathways. This in-silico work can guide experimental efforts, reducing the number of experiments needed and accelerating the discovery of optimized synthesis conditions.

Environmental Science & Sustainability: Assessing the full lifecycle of this compound, from raw material extraction to end-of-life, requires an environmental science perspective. acs.org Collaboration is needed to perform life cycle assessments (LCA), quantify the environmental impact of both conventional and emerging synthesis routes, and develop effective strategies for waste treatment and remediation. researchgate.netaalto.fi

By fostering these interdisciplinary connections, the scientific community can create a holistic understanding of fluorotantalate chemistry, paving the way for innovations that are not only technologically advanced but also safe and sustainable.

Sustainability and Environmental Considerations in Production and Use of Hexafluorotantalates

The production and use of any tantalum compound are intrinsically linked to significant sustainability and environmental questions, spanning from the mining of raw materials to the chemical processing and waste disposal. samaterials.combund.de For this compound and its relatives, these concerns are dominated by the use of hydrofluoric acid and the broader issues of resource management.

The conventional hydrometallurgical process for extracting tantalum from its ores, such as coltan, relies on digestion with concentrated hydrofluoric acid. samaterials.commdpi.com This process is effective but carries substantial environmental burdens. Hydrofluoric acid is highly corrosive and acutely toxic, requiring stringent safety protocols and specialized equipment. springerprofessional.de Furthermore, the process generates large volumes of acidic, fluoride-containing effluent and solid waste, which require extensive treatment before they can be safely discharged. whiterose.ac.ukacs.org

In response to these challenges, a major frontier in fluorotantalate chemistry is the development of greener and more sustainable production methods. Research is actively exploring HF-free processes that could revolutionize tantalum extraction and recycling.

Interactive Table: Comparison of Tantalum Processing Methods

Parameter Conventional HF-Based Process Emerging Sustainable Alternatives
Primary Reagent Hydrofluoric Acid (HF) springerprofessional.deAlkali (e.g., NaOH, KOH), Oxalic Acid springerprofessional.dewhiterose.ac.ukacs.org
Key Challenge High toxicity and corrosivity (B1173158) of HF; large waste volume. whiterose.ac.ukacs.orgOften require high temperatures; separation chemistry can be complex. springerprofessional.dewhiterose.ac.uk
Energy Consumption High due to heating and complex waste treatment. Microwave-assisted methods show potential for rapid, energy-efficient digestion. springerprofessional.de
Environmental Impact Risk of fluoride (B91410) pollution; generation of hazardous waste. whiterose.ac.uksamaterials.comAims to eliminate HF use; reduces toxic waste streams. aalto.fi
Recycling Application Can be used for recycling, but with the same HF-related drawbacks. acs.orgPotentially more suitable for urban mining and recycling of e-waste in a closed loop. mdpi.com

Beyond the production chemistry, the sourcing of tantalum itself is a critical sustainability issue. Tantalum has been classified as a "conflict mineral" due to its extraction in regions where it has been linked to the funding of armed groups and human rights abuses. samaterials.commdpi.com This has led to regulations and industry initiatives aimed at ensuring a transparent and responsible supply chain. bund.de Promoting the recycling of tantalum from end-of-life products, such as electronics, is therefore not only an environmental imperative to reduce waste but also a strategic one to create a more secure and ethical supply chain. aalto.fimdpi.com Future research into KTaF₆ and other fluorotantalates must be framed within this broader context, prioritizing processes that are compatible with recycled feedstocks and adhere to the principles of green chemistry. acs.org

Q & A

Q. What safety protocols are critical when handling potassium hexafluorotantalate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required when handling powders or aerosols to avoid inhalation .
  • Ventilation: Conduct experiments in fume hoods to mitigate exposure to toxic decomposition products like hydrogen fluoride (HF) .
  • Spill Management: Mechanically collect spills using non-reactive tools (e.g., plastic spatulas) and store in sealed containers. Avoid water jets, as they can aerosolize hazardous particles .
  • Disposal: Treat waste with calcium hydroxide to neutralize HF before disposal .

Q. Which spectroscopic techniques are effective for characterizing this compound’s structural properties?

Methodological Answer:

  • Raman Spectroscopy: Identifies vibrational modes of Ta-F bonds and crystal symmetry. For example, studies on related ionic liquids (e.g., EMImTaF₆) resolved Ta-F stretching frequencies at ~600–700 cm⁻¹ .
  • Low-Temperature X-Ray Diffraction: Resolves crystal structures in frozen ionic liquids, providing lattice parameters and bond angles (e.g., orthorhombic systems with Ta-F distances of ~1.8–1.9 Å) .
  • Thermogravimetric Analysis (TGA): Monitors thermal stability and decomposition pathways (e.g., HF release above 300°C) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Precursor Purity: Use high-purity Ta₂O₅ and HF (≥48%) to minimize oxide impurities.
  • Reaction Conditions: Optimize HF concentration (e.g., 40–50 wt%) and temperature (80–100°C) to achieve >95% yield .
  • Crystallization Control: Slow cooling (1–2°C/min) from saturated HF solutions enhances crystal uniformity .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound in aqueous HF be resolved?

Methodological Answer:

  • Variable Analysis: Compare studies across HF concentrations (10–50 wt%) and temperatures (20–100°C). For example:
StudyHF Conc. (wt%)Temp. (°C)Solubility (g/100g)
Babaeva & Klyachko-Gurvich20258.2
Savchenko & Tananaev408022.5
Ruff & Schiller305015.3
Data adapted from critical evaluations .
  • Technique Standardization: Use gravimetric analysis with vacuum filtration to minimize solvent retention errors.
  • Phase Identification: Pair solubility measurements with XRD to confirm solid-phase homogeneity .

Q. What computational models are validated for predicting this compound’s stability and reactivity?

Methodological Answer:

  • PM7 Semiempirical Method: Accurately models crystal environments and hydrogen bonding in derivatives like hydroxonium hexafluorotantalate (mean error <0.05 Å vs. experimental XRD) .
  • DFT Calculations: Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets to simulate Ta-F bond dissociation energies (e.g., ~450 kJ/mol) .

Q. How does this compound’s reactivity with oxidizing agents influence experimental design?

Methodological Answer:

  • Hazard Mitigation: Avoid contact with strong oxidizers (e.g., KMnO₄) in aqueous systems, as they trigger rapid HF release .
  • In Situ Monitoring: Use FTIR or gas chromatography to detect HF and TaO₂F₃ byproducts during reactions .
  • Kinetic Studies: Conduct isothermal calorimetry to quantify reaction rates under varying pH and oxidizer concentrations .

Q. What methodological challenges arise when studying this compound in ionic liquid matrices?

Methodological Answer:

  • Matrix Compatibility: Select ionic liquids (e.g., EMImBF₄) with low nucleophilicity to prevent TaF₆²⁻ decomposition .
  • Electrochemical Analysis: Use Pt electrodes and impedance spectroscopy to measure conductivity (e.g., 10⁻³ S/cm at 25°C) while avoiding moisture ingress .

Data Contradiction Analysis

  • Example: Discrepancies in solubility data (e.g., Ruff vs. Savchenko) may arise from unaccounted HF volatility or impurities. Replicate experiments under inert atmospheres and validate purity via ICP-OES .

Key Safety Hazards

HazardSourceMitigation
HF ReleaseThermal decomposition (>300°C) Use calcium gluconate gel for dermal exposure; neutralize fumes with lime slurry.
TaO₂F₃ FormationOxidation in air Store under argon; use desiccants to prevent hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.